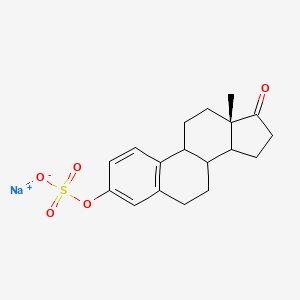

Estrone 3-sulfate sodium salt

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

12126-59-9; 438-67-5 |

|---|---|

Molekularformel |

C18H21NaO5S |

Molekulargewicht |

372.41 |

IUPAC-Name |

sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |

InChI-Schlüssel |

VUCAHVBMSFIGAI-TWCWWGPMSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Estrone 3-Sulfate Sodium Salt

This guide provides a detailed examination of the molecular mechanisms underpinning the in vitro activity of Estrone 3-sulfate (E1S) sodium salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple descriptions to explain the causality behind the biological journey of E1S, from its entry into the cell to its ultimate impact on cellular function. We will explore the critical roles of cellular transport, metabolic activation, and receptor-mediated signaling, supported by field-proven experimental protocols and visual aids to ensure a comprehensive understanding.

Introduction: E1S - A Reservoir for Potent Estrogens

Estrone 3-sulfate (E1S) is the most abundant circulating estrogen in both men and non-pregnant women, serving as a biologically inert reservoir for more potent estrogens.[1][2] While E1S itself has minimal direct estrogenic activity, its significance lies in its ability to be taken up by target cells and converted into hormonally active steroids.[1][3] This process is of particular interest in hormone-dependent pathologies, such as breast cancer, where the local production of estrogens from circulating E1S can be a primary driver of tumor growth, especially in postmenopausal women.[4][5][6] Understanding the in vitro mechanism of action of E1S is therefore crucial for developing novel therapeutic strategies that target this vital supply pathway.

Part 1: The Gateway to Action - Carrier-Mediated Cellular Uptake

Due to its hydrophilic nature as a sulfate anion, E1S cannot passively diffuse across the lipophilic cell membrane.[3][7] Its entry into target cells is an active, carrier-mediated process, a critical first step that dictates its bioavailability and subsequent biological activity.

Key Transporter Families

Several families of solute carriers have been identified as responsible for E1S transport, with their expression levels often varying between normal and cancerous tissues.[8]

-

Organic Anion Transporting Polypeptides (OATPs/SLCO): This is a major family of multispecific transporters involved in the uptake of a wide range of endogenous and exogenous compounds, including E1S.[5][6][9] Specific isoforms such as OATP1A2, OATP1B1, OATP-D, OATP-E, and OATP4C1 have been shown to transport E1S.[7][10][11] Notably, OATP1A2 expression has been found to be significantly higher in hormone-dependent MCF-7 breast cancer cells compared to surrounding normal tissues, potentially contributing to the higher intratumoral E1S concentrations.[4]

-

Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): This transporter mediates the secondary active transport of E1S and has been identified in the ductal epithelium of the mammary gland and is highly expressed in various breast cancer pathologies.[6][12] Its sodium-dependent mechanism distinguishes it from the OATP family.[6]

The differential expression and kinetic properties of these transporters are key determinants of E1S uptake in different cell types. For instance, in vitro studies have shown that the hormone-dependent MCF-7 breast cancer cell line exhibits a higher affinity (lower Km) for E1S compared to the hormone-independent MDA-MB-231 cell line, leading to greater uptake at lower concentrations.[5]

Data Presentation: Kinetic Parameters of E1S Uptake

| Cell Line | Transporter(s) Implicated | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| T-47D | OATP-D, OATP-E | 7.6 | 172 | [7] |

| MCF-7 | OATPs (e.g., OATP1A2) | 6.5 ± 1.8 | 66 ± 8.5 | [5] |

| MDA-MB-231 | OATPs | 46.9 ± 1.7 | 27.3 ± 6.2 | [5] |

Visualization: E1S Cellular Uptake Workflow

Caption: Carrier-mediated uptake of Estrone 3-Sulfate (E1S).

Experimental Protocol: In Vitro [³H]-E1S Uptake Assay

This protocol is designed to quantify the rate of E1S uptake into cultured cells, allowing for the determination of kinetic parameters like Km and Vmax.

Causality: The use of radiolabeled [³H]-E1S provides a highly sensitive method to trace the molecule's movement into the cell. Performing the assay at a very short time point (e.g., 1-2 minutes) ensures that the measured uptake reflects the initial transport rate before significant metabolism or efflux occurs.

Methodology:

-

Cell Culture: Plate cells (e.g., MCF-7, T-47D) in 24-well plates and grow to 80-90% confluency.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Initiation of Uptake: Add 200 µL of uptake buffer containing a known concentration of [³H]-E1S and unlabeled E1S to each well to start the reaction. For kinetic studies, a range of E1S concentrations should be used.

-

Self-Validation: Include control wells where uptake is performed at 4°C. The significantly reduced uptake at this temperature confirms that the process is active and not due to passive diffusion. Also, include wells with known transporter inhibitors (e.g., sulfobromophthalein) to confirm carrier-mediated transport.[7]

-

-

Termination of Uptake: After a predetermined time (e.g., 2 minutes), rapidly terminate the uptake by aspirating the reaction mixture and immediately washing the cells three times with 1 mL of ice-cold uptake buffer to remove extracellular substrate.

-

Cell Lysis: Lyse the cells by adding 500 µL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the uptake data, typically expressed as pmol/mg protein/min.

Part 2: Bioactivation - Unleashing Estrogenic Potential

Once inside the cell, E1S is a pro-hormone that must undergo enzymatic conversion to exert its biological effects. This two-step process is central to its mechanism of action.[5]

-

Desulfation by Steroid Sulfatase (STS): The first and rate-limiting step is the hydrolysis of the sulfate group from E1S by the enzyme steroid sulfatase (STS, EC 3.1.6.2), yielding unconjugated estrone (E1).[3][13][14] STS is a microsomal enzyme found in the endoplasmic reticulum.[15][16] The activity of STS is often significantly elevated in hormone-dependent breast tumors compared to normal breast tissue, providing a localized mechanism for estrogen production.[4][5]

-

Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenase (17β-HSD): Estrone (E1) is a relatively weak estrogen. It can be readily converted to the highly potent estrogen, 17β-estradiol (E2), by the action of reductive 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, primarily type 1.[1][13][17] This final conversion generates the most biologically active endogenous estrogen, which is the primary ligand for estrogen receptors.

Visualization: Intracellular Metabolic Activation of E1S

Caption: The sulfatase pathway for local estrogen production.

Experimental Protocol: In Vitro Steroid Sulfatase (STS) Activity Assay

This protocol measures the enzymatic activity of STS in intact cells or cell lysates by quantifying the conversion of a substrate.

Causality: This assay directly measures the functional capability of the cells to perform the first critical step in E1S bioactivation. Using intact cell monolayers provides a more physiologically relevant context than using purified enzymes, as it accounts for substrate transport and intracellular enzyme accessibility.

Methodology:

-

Cell Culture: Seed cells in 12-well plates and allow them to reach near confluency.

-

Substrate Preparation: Prepare a working solution of radiolabeled substrate, [6,7-³H]-E1S, in serum-free culture medium at a final concentration of approximately 20-50 nM.

-

Incubation: Remove the growth medium from the cells, wash once with PBS, and add 1 mL of the substrate-containing medium to each well.

-

Enzymatic Reaction: Incubate the plates for a defined period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

-

Self-Validation: A key control is to include a potent and specific STS inhibitor, such as Irosustat (STX-64), in parallel wells.[3] A significant reduction in product formation in the presence of the inhibitor validates that the observed activity is specific to STS.

-

-

Extraction of Steroids: After incubation, transfer the medium from each well to a tube. Add an organic solvent (e.g., toluene or diethyl ether) to extract the unconjugated steroid products (estrone and estradiol), which are lipophilic, leaving the un-metabolized, hydrophilic [³H]-E1S in the aqueous phase. Vortex vigorously and centrifuge to separate the phases.

-

Separation and Quantification:

-

Transfer a known volume of the organic phase to a new tube and evaporate the solvent.

-

Resuspend the dried extract in a small volume of mobile phase.

-

Separate the products (estrone, estradiol) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the spots/peaks corresponding to the liberated estrone.

-

-

Calculation: Calculate the STS activity as the amount of product formed per unit time per milligram of cellular protein.

Part 3: Downstream Signaling - The Estrogenic Response

The locally synthesized estrone (E1) and estradiol (E2) are the ultimate effectors of the E1S-initiated cascade. They primarily function through the classical genomic signaling pathway.

-

Genomic Pathway: E1 and E2 bind to nuclear estrogen receptors (ERα and ERβ).[3] This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruitment of co-activators and the general transcription machinery initiates the transcription of genes involved in cell proliferation, growth, and survival.[13][18] In hormone-dependent breast cancer cells like MCF-7 and T-47D, this E1S-fueled pathway stimulates cell proliferation.[6][7][13]

-

Non-Genomic Pathway: While the primary proliferative effects are genomic, estrogens can also initiate rapid, non-genomic signaling cascades that originate at the cell membrane.[19][20][21] These can involve the activation of kinases like MAPK and the mobilization of intracellular calcium, which can, in turn, modulate the activity of transcription factors and potentiate the genomic response.[19][21]

Visualization: E1S-Induced Signaling Pathway

Caption: Overview of the E1S mechanism, from uptake to proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay measures the E1S-induced increase in cell number, providing a functional readout of the entire mechanistic pathway.

Causality: A positive proliferation result in ER-positive cells (and its absence in ER-negative cells or in the presence of an ER antagonist) confirms that the entire pathway—uptake, metabolism, and receptor signaling—is intact and functional.

Methodology:

-

Cell Seeding: Plate ER-positive cells (e.g., T47D) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their normal growth medium. Allow cells to attach for 24 hours.

-

Hormone Deprivation: To sensitize the cells to estrogenic stimuli, replace the growth medium with a hormone-depleted medium (e.g., phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for 48-72 hours.

-

Treatment: Replace the starvation medium with fresh hormone-depleted medium containing various concentrations of E1S sodium salt.

-

Self-Validation: Include the following controls:

-

Vehicle control (medium only).

-

Positive control: 17β-estradiol (E2).

-

Negative control: An anti-estrogen like Fulvestrant or Tamoxifen co-treated with E1S. A block in proliferation confirms the ER-dependence of the effect.

-

Inhibitor control: An STS inhibitor (e.g., Irosustat) co-treated with E1S. A lack of proliferation demonstrates the necessity of E1S conversion to E1/E2.[3]

-

-

-

Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for measurable differences in cell number.

-

Cell Fixation: Gently aspirate the medium. Fix the cells by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry completely. Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm on a microplate reader. The absorbance is directly proportional to the total cellular protein, and thus to the cell number.

Conclusion

The in vitro mechanism of action of Estrone 3-sulfate sodium salt is a multi-stage process that highlights the importance of cellular context. It is not the molecule itself but its subsequent fate that determines its biological impact. The process is initiated by carrier-mediated transport into the cell, followed by essential enzymatic bioactivation through the sulfatase pathway, culminating in the estrogen receptor-mediated stimulation of gene transcription and cellular proliferation. A thorough understanding of each step—validated by the robust in vitro protocols described herein—is fundamental for researchers investigating hormone-dependent physiology and pathology and for the development of targeted therapeutics aimed at disrupting this critical estrogen supply chain.

References

- Banerjee, N., Fonge, H., Mikhail, A., Reilly, R. M., Bendayan, R., & Allen, C. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. PLOS ONE, 8(5), e64125.

-

Banerjee, N., Fonge, H., Mikhail, A., Reilly, R. M., Bendayan, R., & Allen, C. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. ResearchGate. Retrieved from [Link]

-

Banerjee, N., Fonge, H., Mikhail, A., Reilly, R. M., Bendayan, R., & Allen, C. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. PLOS ONE, 8(5), e64125. Available from: [Link]

- Grosser, G., Geyer, J., & Knaevelsrud, I. (2018). Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology, 9, 929.

-

Estrone sulfate - Reproductive. (n.d.). Retrieved from [Link]

-

Grosser, G., Geyer, J., & Knaevelsrud, I. (2018). Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). National Institutes of Health. Retrieved from [Link]

- Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202.

- In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. (2022). Cellular and Molecular Life Sciences, 79(6), 323.

- Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202.

-

Steroid sulfatase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Estrone sulfate. (n.d.). In Wikipedia. Retrieved from [Link]

- Suzuki, T., Onogawa, T., & Abe, M. (2004). Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells. The Journal of Pharmacology and Experimental Therapeutics, 311(2), 645-651.

-

Yamaguchi, H., Kobayashi, M., & Okada, M. (2010). Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: Estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1. Tohoku University Repository. Retrieved from [Link]

- Omsjӧ, I. H., Kjorstad, K. E., & Jansson, S. O. (2003). A possible mechanism behind elevated circulating concentrations of 17beta-estradiol in postmenopausal women with ovarian tumors. Acta Obstetricia et Gynecologica Scandinavica, 82(9), 842-848.

- Fonge, H., Varedi, M., & Bendayan, R. (2011). Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells. The AAPS Journal, 13(4), 553-562.

- Vasudevan, N., & Pfaff, D. W. (2008). Non-genomic actions of estrogens and their interaction with genomic actions in the brain. Frontiers in Neuroendocrinology, 29(2), 238-257.

- Wang, P., Wang, J., & Li, W. (2012). Identification of Amino Acids Essential for Estrone-3-Sulfate Transport within Transmembrane Domain 2 of Organic Anion Transporting Polypeptide 1B1. PLOS ONE, 7(5), e36633.

- Reed, M. J., Beranek, P. A., Ghilchik, M. W., & James, V. H. (1985). Conversion of estrone to estradiol and estradiol to estrone in postmenopausal women. Obstetrics and Gynecology, 66(3), 361-365.

- Vasudevan, N., & Pfaff, D. W. (2007). Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior. Frontiers in Neuroendocrinology, 29(2), 238-257.

- Prost, O., Turrel, M. O., Dahan, N., Craveur, C., & Adessi, G. L. (1984). Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects. The Journal of Steroid Biochemistry, 21(5), 587-593.

- Levin, E. R. (2001). [Non-genomic steroid effects: estrogen action revisited]. Annales d'Endocrinologie, 62(1), 3-8.

-

Estrogen Signaling Pathway Steps || Genomic and Nongenomic pathways of steroid hormones. (2022, November 30). YouTube. Retrieved from [Link]

Sources

- 1. immunotech.cz [immunotech.cz]

- 2. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]

- 3. Estrone sulfate - Wikipedia [en.wikipedia.org]

- 4. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers | PLOS One [journals.plos.org]

- 5. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 7. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 16. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conversion of estrone to estradiol and estradiol to estrone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Non-genomic actions of estrogens and their interaction with genomic actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 21. [Non-genomic steroid effects: estrogen action revisited] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfatase Pathway: From Circulating Reservoir to Intracrine Activation

Technical Guide for Metabolic Profiling & Drug Targeting

Executive Summary

In hormone-dependent malignancies (breast, endometrial, prostate), the "Sulfatase Pathway" represents a critical mechanism of intracrine steroidogenesis. Unlike the aromatase pathway, which synthesizes estrogens from androgens, the sulfatase pathway utilizes the vast circulating reservoir of Estrone 3-sulfate (E1S) . E1S circulates at concentrations 10–20 times higher than unconjugated estrogens, acting as a "Trojan horse" that enters peripheral tissues to be locally activated into the potent mitogen 17

This guide details the molecular mechanisms, transport kinetics, and experimental protocols required to study the conversion of E1S to E2. It is designed for researchers establishing screening assays for Steroid Sulfatase (STS) or 17

Part 1: The Molecular Mechanism

The metabolic cascade involves three distinct phases: Transport , Desulfation , and Reduction .

The Transporter Interface (The Gatekeepers)

E1S is hydrophilic and cannot passively diffuse across the lipid bilayer. Uptake is mediated by Organic Anion Transporting Polypeptides (OATPs).[1] In breast cancer tissues, specific isoforms are overexpressed, creating a concentration gradient favoring tumor growth.

-

Key Transporters: OATP1A2, OATP1B1, OATP1B3, and OATP2B1.[2]

-

Mechanism: Sodium-independent transport; often pH-sensitive (OATP2B1).[3]

-

Kinetics: OATP-mediated uptake often displays biphasic saturation kinetics. For example, OATP2B1 has a high-affinity

component (

The Enzymatic Core

Once intracellular, E1S undergoes a two-step activation.

-

Desulfation (The "Switch"):

-

Enzyme: Steroid Sulfatase (STS), also known as Arylsulfatase C.

-

Location: Endoplasmic Reticulum (ER) membrane.

-

Reaction: Hydrolysis of E1S to Estrone (E1).

-

Inhibition: Irreversible sulfamate-based inhibitors (e.g., Irosustat/STX64) covalently bind to the active site formylglycine residue.

-

-

Reduction (The "Amplifier"):

Pathway Visualization

The following diagram illustrates the flow from the circulatory system into the tumor cell nucleus.

Figure 1: The Intracrine Sulfatase Pathway.[9][10] E1S enters via OATP, is desulfated by STS, and reduced to E2 by 17

Part 2: Experimental Protocols

To validate this pathway or screen inhibitors, a "Whole-Cell Conversion Assay" is superior to isolated enzyme assays because it accounts for transporter kinetics and intracellular cofactor availability.

Standard Operating Procedure: MCF-7 E1S Conversion Assay

Objective: Quantify the metabolic flux of [3H]-E1S to [3H]-E2 in hormone-dependent breast cancer cells.

Materials:

-

Cell Line: MCF-7 (High STS/17

-HSD1 expression). -

Substrate: [6,7-3H]-Estrone Sulfate (Specific Activity: 40–60 Ci/mmol).

-

Control: Non-transfected MCF-10A (low activity) or Irosustat-treated MCF-7.

Workflow:

-

Seeding: Plate MCF-7 cells in 24-well plates (approx.

cells/well). Allow to attach for 24h in phenol-red-free media. -

Substrate Addition: Add [3H]-E1S (physiological conc: 50 nM) to the media.

-

Note: If testing inhibitors, pre-incubate with the compound for 2h prior to substrate addition.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Extraction: Remove media. Add 1 mL Toluene or Diethyl Ether to the media (liquid-liquid extraction). Vortex and centrifuge to separate phases.

-

Why Toluene? It selectively extracts unconjugated steroids (E1, E2) while leaving the polar E1S in the aqueous phase.

-

-

Separation (TLC/HPLC):

-

Evaporate the organic phase. Reconstitute in ethanol.

-

Run on Thin Layer Chromatography (TLC) plates using Toluene:Ethyl Acetate (4:1 v/v) or reverse-phase HPLC.

-

Use non-labeled E1 and E2 standards to identify migration spots.

-

-

Quantification: Scintillation counting of the E1 and E2 fractions.

Assay Visualization

Figure 2: Radiometric Whole-Cell Conversion Assay Workflow.

Part 3: Data Interpretation & Drug Targets

Enzyme Kinetics & Inhibitor Potency

When analyzing data, it is crucial to distinguish between the rate-limiting step (often 17

| Parameter | Enzyme/Transporter | Typical Value | Clinical Relevance |

| 17 | ~0.03 | Extremely high affinity; scavenges trace E1 efficiently. | |

| OATP2B1 (for E1S) | ~1.8 | Matches physiological E1S circulating levels. | |

| Irosustat (vs. STS) | 0.1 - 10 nM | Highly potent, irreversible inhibition. | |

| Expression Profile | STS | High in Breast/Endometrial CA | Correlation with poor prognosis in ER+ tumors. |

The "Dual Inhibition" Strategy

Current drug development focuses on blocking the pathway at multiple nodes.

-

STS Inhibition (Irosustat): Blocks the entry point. Clinical trials showed significant reduction in serum E2 but mixed results in tumor regression when used as monotherapy, likely due to compensatory aromatase activity [1, 4].

-

17

-HSD1 Inhibition: Blocks the final activation step.[6] Since 17

References

-

The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Source: PubMed Central [Link]

-

Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells. Source: PubMed [Link]

-

Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate. Source: PubMed [Link]

-

Irosustat (STX64): Mechanism of action and clinical development. Source: Wikipedia / Clinical Data [Link]

-

Steroid sulfatase inhibitors: their potential in the therapy of breast cancer. Source: PubMed [Link]

-

Current knowledge of the multifunctional 17

-hydroxysteroid dehydrogenase type 1 (HSD17B1). Source: PubMed Central [Link] -

Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate. Source: PubMed [Link]

-

Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Deriv

-HSD1 Inhibitors. Source: MDPI [Link] -

17

-Hydroxysteroid Dehydrogenase Type 1 Stimulates Breast Cancer by Dihydrotestosterone Inactivation. Source: PubMed Central [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17β-Hydroxysteroid Dehydrogenase Type 1 Stimulates Breast Cancer by Dihydrotestosterone Inactivation in Addition to Estradiol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irosustat - Wikipedia [en.wikipedia.org]

- 10. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Estrone 3-Sulfate Sodium Salt

Foreword: Unveiling the Significance of a Circulating Reservoir

Estrone 3-sulfate (E1S), in its sodium salt form, represents a pivotal molecule in endocrinology and the development of hormone-dependent pathologies. While intrinsically possessing minimal biological activity, its role as the most abundant circulating estrogen precursor provides a vast, long-lasting reservoir for the generation of more potent estrogens, such as estradiol, in target tissues.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced mechanisms of E1S transport, metabolism, and its ultimate impact on cellular function. Understanding these pathways is paramount for the innovation of novel diagnostics and therapeutics, particularly in the context of hormone-responsive cancers.

Section 1: The Journey of Estrone 3-Sulfate: From Circulation to Cellular Action

The biological activity of Estrone 3-sulfate is not direct but is contingent on a series of orchestrated cellular events. As a hydrophilic and anionic molecule, E1S cannot passively diffuse across the lipid bilayers of cells.[1] Its entry is a regulated process, mediated by specific transporter proteins.

Cellular Uptake: A Transporter-Mediated Gateway

The uptake of E1S into target cells is an active transport process facilitated by members of the Organic Anion-Transporting Polypeptide (OATP) and the Sodium-Dependent Organic Anion Transporter (SOAT) families.[1][3] These transporters are expressed in a tissue-specific manner, which contributes to the localized conversion of E1S to active estrogens.[1]

Key transporters involved in E1S uptake include:

-

OATPs : OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1.[1]

The expression levels of these transporters can be significantly altered in pathological states, such as breast cancer, leading to an increased accumulation of E1S within tumor cells.[4][5]

The Sulfatase Pathway: Unleashing Estrogenic Potential

Once inside the cell, E1S undergoes a critical activation step through the "sulfatase pathway".[6] This pathway is initiated by the enzyme steroid sulfatase (STS) , which hydrolyzes the sulfate group from E1S, converting it to estrone (E1).[6][7]

The resulting estrone is a biologically active estrogen, albeit less potent than estradiol (E2). However, estrone can be further converted to the highly potent estradiol by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) .[1][6] This intracellular production of estradiol is a primary driver of estrogen receptor activation in hormone-dependent tissues.[4]

Conversely, the process is regulated by estrogen sulfotransferases (SULTs) , such as SULT1E1, which catalyze the reverse reaction, converting estrogens back into their inactive sulfated forms.[6] The balance between STS and SULT activities is a crucial determinant of the local estrogenic environment.[6]

Signaling Cascade: Estrogen Receptor Activation

The estradiol generated from E1S binds to and activates estrogen receptors (ERα and ERβ), which are nuclear hormone receptors.[6][8] Upon ligand binding, the estrogen receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a cascade of cellular responses, including cell proliferation, differentiation, and survival.[8]

Caption: Signaling pathway of Estrone 3-Sulfate.

Section 2: Quantitative Analysis of Biological Activity

The biological effects of Estrone 3-sulfate and its metabolites are concentration-dependent. The following table summarizes key quantitative data from the literature, providing a reference for experimental design.

| Parameter | Value | Compound | Transporter/Receptor | Source |

| Km for Uptake | 26.6 ± 4.9 µM | Estrone 3-sulfate | OATP4C1 | [9] |

| IC50 for Inhibition | 0.06 µM | Estrone 3-sulfate | OATP1B1 | [10] |

| IC50 for Inhibition | 19.3 µM | Estrone 3-sulfate | OATP1B3 | [10] |

| Relative Binding Affinity | < 1% of Estradiol | Estrone 3-sulfate | ERα and ERβ | [1] |

Section 3: Experimental Protocol: Assessing Estrogenic Activity using the MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is an established in vitro model for studying estrogen-responsive cell proliferation.[11][12][13] This assay, often referred to as the E-SCREEN, quantifies the proliferative response of MCF-7 cells to estrogenic compounds.[13][14]

Principle of the Assay

MCF-7 cells, which express estrogen receptors, exhibit a dose-dependent increase in proliferation in the presence of estrogens.[12] By exposing the cells to Estrone 3-sulfate, its conversion to active estrogens can be indirectly measured by the resulting increase in cell number.

Materials and Reagents

-

MCF-7 cells (ensure a well-characterized, estrogen-responsive subline)

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

-

Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Estrone 3-sulfate sodium salt (test compound)

-

17β-Estradiol (positive control)

-

Vehicle control (e.g., DMSO or ethanol)

-

Cell proliferation detection reagent (e.g., MTS, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Step-by-Step Methodology

-

Cell Culture Maintenance:

-

Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture cells every 3-4 days to maintain exponential growth.

-

-

Hormone Deprivation (Acclimatization):

-

Prior to the assay, wash the cells with PBS and culture them in DMEM supplemented with 10% charcoal-stripped FBS for at least 3-4 days to deplete endogenous hormones.

-

-

Cell Seeding:

-

Trypsinize the cells and resuspend them in the hormone-depleted medium.

-

Count the cells and adjust the density to 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of Estrone 3-sulfate and 17β-Estradiol in the hormone-depleted medium. A typical concentration range for E1S would be 10^-12 M to 10^-6 M.

-

Remove the seeding medium from the wells and add 100 µL of the treatment solutions (including vehicle control).

-

Each concentration should be tested in triplicate or quadruplicate.

-

-

Incubation:

-

Incubate the plate for 6 days (144 hours) in a humidified incubator.

-

-

Quantification of Cell Proliferation:

-

On day 6, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis and Interpretation

-

Calculate the mean and standard deviation for each treatment group.

-

Normalize the data to the vehicle control to determine the fold-increase in proliferation.

-

Plot the dose-response curves for Estrone 3-sulfate and 17β-Estradiol (log of concentration vs. fold-increase in proliferation).

-

Determine the EC50 value (the concentration that elicits a half-maximal response) for each compound.

A significant increase in cell proliferation in the presence of Estrone 3-sulfate, with a clear dose-response relationship, indicates its conversion to biologically active estrogens. The potency of E1S can be compared to that of the positive control, 17β-Estradiol.

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

Section 4: Concluding Remarks and Future Directions

Estrone 3-sulfate sodium salt is a critical player in maintaining the estrogenic milieu in various tissues. Its biological activity, though indirect, is profound and has significant implications for both normal physiology and the progression of hormone-dependent diseases. The intricate network of transporters and enzymes that govern its conversion to potent estrogens presents a rich landscape for therapeutic intervention. Future research should focus on elucidating the tissue-specific regulation of E1S transporters and metabolizing enzymes, as well as developing targeted inhibitors of the sulfatase pathway for the treatment of estrogen-driven cancers. The methodologies outlined in this guide provide a robust framework for researchers to explore these exciting avenues of investigation.

References

-

Pasqualini, J. R. (2009). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 1-6. [Link]

-

Wikipedia. (2023). Estrone sulfate. [Link]

-

PubChem. (n.d.). Estrone Sulfate. National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). estrone-3-sulphate. [Link]

-

Veeprho. (n.d.). Estrone-D4 3-Sulfate (Sodium Salt). [Link]

-

Reproductive Health. (n.d.). Estrone sulfate. [Link]

-

Sharmila, V., et al. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. PLoS ONE, 8(5), e64221. [Link]

-

Wikipedia. (2023). Estrone sulfate (medication). [Link]

-

Grosser, G., et al. (2018). Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology, 9, 119. [Link]

-

Beresford, N., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 259(1-3), 147-155. [Link]

-

Yamaguchi, H., et al. (2010). Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1. Drug Metabolism and Pharmacokinetics, 25(3), 314-318. [Link]

-

van Landeghem, A. A., et al. (1985). Metabolism of estrone sulfate by normal breast tissue: influence of menopausal status and oral contraceptives. Journal of Steroid Biochemistry, 23(5A), 629-634. [Link]

-

Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723-730. [Link]

-

Wilson, V. S., et al. (2014). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS ONE, 9(6), e100888. [Link]

-

Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]

-

Wang, P., et al. (2013). Identification of Amino Acids Essential for Estrone-3-Sulfate Transport within Transmembrane Domain 2 of Organic Anion Transporting Polypeptide 1B1. PLoS ONE, 8(5), e63529. [Link]

-

Reed, M. J., & Purohit, A. (2002). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 23(2), 151-179. [Link]

-

Lykkesfeldt, A. E., & Sørensen, E. K. (1992). Effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human breast cancer cell line MCF-7 and a tamoxifen resistant variant subline, AL-1. Acta Oncologica, 31(2), 131-138. [Link]

-

Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. [Link]

-

ResearchGate. (n.d.). Transport kinetics of the OATP1A2 variants for estrone 3-sulfate using.... [Link]

-

Legler, J., et al. (1999). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Science of The Total Environment, 233(1-3), 47-56. [Link]

-

Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850. [Link]

-

Pocket Dentistry. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. [Link]

-

Miki, Y., et al. (2007). Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells. Journal of Pathology, 213(3), 307-315. [Link]

-

ResearchGate. (n.d.). What is the amount of estradiol supplementation required for cell culture of MCF 7 breast cancer cell line?. [Link]

-

Taylor & Francis Online. (2021). Estrone sulfotransferase – Knowledge and References. [Link]

Sources

- 1. Estrone sulfate - Wikipedia [en.wikipedia.org]

- 2. immunotech.cz [immunotech.cz]

- 3. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 4. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrone sulfate (medication) - Wikipedia [en.wikipedia.org]

- 8. Estrone Sulfate | C18H22O5S | CID 3001028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicaljournalssweden.se [medicaljournalssweden.se]

- 13. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Function of Estrone 3-Sulfate in Endometrial Cancer Research

Executive Summary

In the context of Endometrial Cancer (EC), Estrone 3-sulfate (E1S) is not merely a metabolic waste product but a critical circulating reservoir for local estrogen biosynthesis. While the aromatase pathway (conversion of androgens to estrogens) is well-characterized, the sulfatase pathway —where biologically inactive E1S is hydrolyzed into active estrogens within the tumor microenvironment—is increasingly recognized as a primary driver of proliferation in Type I (estrogen-dependent) endometrial carcinomas.

This guide provides a technical deep-dive into the intracrine mechanisms of E1S, the transport systems governing its cellular entry, and the validated experimental protocols required to study this pathway in drug development and basic research.

Mechanistic Foundation: The Sulfatase Pathway

Unlike ovarian estrogen production, which ceases after menopause, the peripheral conversion of precursors becomes the dominant source of estrogens in postmenopausal women. E1S circulates at plasma concentrations 10–20 times higher than unconjugated estrogens, effectively serving as a "Trojan horse" that delivers potential estrogenic activity directly to tumor cells.

The Intracrine Cascade

The transformation of E1S into the potent mitogen 17

-

Cellular Uptake: Hydrophilic E1S cannot passively diffuse across the lipid bilayer. It requires active transport via Organic Anion Transporting Polypeptides (OATPs) .[1]

-

Hydrolysis (Activation): Once intracellular, Steroid Sulfatase (STS) —an enzyme anchored to the endoplasmic reticulum—cleaves the sulfate group, converting E1S to Estrone (E1).

-

Potentiation: 17

-Hydroxysteroid Dehydrogenase Type 1 (17

Conversely, Sulfotransferase 1E1 (SULT1E1) acts as the "brake," sulfonating E1 back to E1S.[2] In EC tissue, the STS:SULT1E1 ratio is often skewed heavily in favor of STS, creating a net influx of active estrogen.

Pathway Visualization

The following diagram illustrates the unidirectional flow of E1S from circulation to nuclear signaling.

Caption: The E1S-to-Estradiol axis.[1][2][3][4] OATP transporters facilitate entry, STS hydrolyzes E1S to E1, and 17

Transport Mechanisms: The Gatekeepers

Research indicates that STS activity alone does not dictate local estrogen levels; substrate availability via transport is a rate-limiting step.

Key Transporters (OATPs)

The Solute Carrier Organic Anion (SLCO) gene family encodes OATPs. In endometrial cancer, specific isoforms are upregulated compared to normal tissue:

-

OATP1B3 (SLCO1B3): Often significantly upregulated in EC tissues.

-

OATP4A1 (SLCO4A1): Ubiquitously expressed and contributes to basal uptake.

-

OATP2B1 (SLCO2B1): High affinity for estrone sulfate.

Experimental Implication: When testing STS inhibitors (e.g., Irosustat) in cell culture, the choice of cell line is critical. Lines like Ishikawa (well-differentiated) express functional OATPs and STS, whereas HEC-1A (poorly differentiated) may show altered transporter profiles.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls (e.g., specific inhibitors, internal standards).

Protocol A: Radiometric STS Activity Assay

This is the "gold standard" for quantifying the enzymatic conversion of E1S to E1 in tissue homogenates or cell lysates.

Principle: [

Materials:

-

[6,7-

H] Estrone Sulfate (Specific activity ~50 Ci/mmol). -

Substrate Solution: PBS containing 20 µM unlabeled E1S and tracer [

H]-E1S (~200,000 dpm/assay). -

Stop Solution: Toluene.

Workflow:

-

Homogenization: Homogenize EC tissue (liquid N2 pulverized) in ice-cold PBS (pH 7.4). Centrifuge at 1000 x g for 5 min to remove debris; collect supernatant. Determine protein concentration (BCA assay).

-

Incubation:

-

Mix 100 µL homogenate (approx. 50–100 µg protein) with 100 µL Substrate Solution.

-

Control: Include a "Blank" (buffer only + substrate) and an "Inhibited" control (add 1 µM Irosustat/STX64) to verify specificity.

-

Incubate at 37°C for 30–60 minutes (linear range).

-

-

Extraction:

-

Add 1 mL Toluene (Stop Solution). Vortex vigorously for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate phases.

-

Note: [

H]-E1S remains in the aqueous (bottom) phase; [

-

-

Quantification:

-

Transfer 700 µL of the organic phase (top) to a scintillation vial containing cocktail.

-

Count via Liquid Scintillation Counter.

-

-

Calculation:

-

Activity (pmol/mg/h) =

-

Protocol B: OATP-Mediated E1S Uptake Assay

Used to validate if a drug or knockdown affects the entry of E1S rather than its hydrolysis.

Workflow:

-

Seeding: Seed Ishikawa cells in 24-well plates. Allow to reach 80% confluence.

-

Pre-incubation: Wash cells with uptake buffer (Krebs-Henseleit buffer). Incubate at 37°C for 10 min.

-

Transport Phase:

-

Add uptake buffer containing [

H]-E1S (50 nM). -

Inhibitor Control: Add Bromosulfophthalein (BSP) (100 µM), a broad-spectrum OATP inhibitor, to parallel wells.

-

Incubate for short durations (e.g., 1, 3, 5 mins) to measure initial rate.

-

-

Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Measurement: Neutralize lysate and measure radioactivity via scintillation counting. Normalize to total protein.

Therapeutic Implications & Clinical Reality[5][6][7]

STS Inhibitors (Irosustat)

Irosustat (STX64) is an irreversible steroid sulfatase inhibitor. It functions by sulfamoylating the active site formylglycine residue of the STS enzyme.

Clinical Context: While Phase I trials demonstrated potent inhibition of STS activity in tumor tissues (near 99% inhibition), Phase II trials in advanced endometrial cancer (e.g., the IRIS trial) showed that Irosustat monotherapy did not significantly improve progression-free survival compared to Megestrol Acetate (standard progestin therapy).

Why Research Continues:

-

Patient Stratification: The failure may be due to lack of biomarker selection. Future trials may need to stratify patients by high STS/low SULT1E1 ratios.

-

Dual Inhibition: Current research focuses on Dual Aromatase-Sulfatase Inhibitors (DASIs) , which block both the aromatase and sulfatase pathways, preventing the "escape" route where tumors switch pathways when one is blocked.

Data Summary: Enzyme Expression in EC vs. Normal Tissue

Consolidated data from Rizner et al. and other key studies.

| Marker | Expression in EC Tissue | Function | Prognostic Implication |

| STS | High (Activity > mRNA) | Converts E1S | High activity correlates with poor prognosis. |

| SULT1E1 | Low | Converts E1 | Loss of expression removes the "brake" on estrogen. |

| 17 | High | Converts E1 | Drives final activation step. |

| OATP1B3 | Upregulated | Transports E1S into cell | Increased fuel availability. |

References

-

The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Source: PubMed Central (PMC) [Link]

-

The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer. Source: Frontiers in Oncology [Link][5]

-

Altered Profile of E1-S Transporters in Endometrial Cancer: Lower Protein Levels of ABCG2 and OSTβ and Up-Regulation of SLCO1B3 Expression. Source: International Journal of Molecular Sciences (via NCBI) [Link]

-

Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Source: Molecules (via NCBI) [Link]

-

Estrone Sulfate Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy. Source: Frontiers in Pharmacology [Link]

Sources

- 1. 125I-Labelled 2-Iodoestrone-3-sulfate: Synthesis, characterization and OATP mediated transport studies in hormone dependent and independent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altered Profile of E1-S Transporters in Endometrial Cancer: Lower Protein Levels of ABCG2 and OSTβ and Up-Regulation of SLCO1B3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Significance of the Sulfatase Pathway for Local Estrogen Formation in Endometrial Cancer [frontiersin.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to In Vivo Studies of Estrone 3-Sulfate in Murine Models

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving Estrone 3-sulfate (E1S) in mice. The protocols and insights herein are synthesized from established methodologies to ensure scientific rigor, reproducibility, and trustworthiness.

Foundational Principles: The "Why" Behind E1S In Vivo Studies

Estrone 3-sulfate (E1S) is not merely an inactive metabolite; it is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the generation of more potent estrogens, namely estrone (E1) and 17β-estradiol (E2).[1][2] Its hydrophilic nature prevents passive diffusion across cell membranes.[2] Instead, E1S is actively transported into target cells by transporters such as Organic Anion Transporting Polypeptides (OATPs) and Sodium-Dependent Organic Anion Transporter (SOAT).[3][4][5]

Once intracellular, the biological activation of E1S is initiated. This process is central to the rationale for studying E1S in vivo.

The Sulfatase Pathway: The primary mechanism of E1S activation is the "sulfatase pathway".[6][7] The enzyme steroid sulfatase (STS), present in many tissues including hormone-dependent tumors, hydrolyzes E1S to liberate unconjugated estrone (E1).[7][8] E1 can then be converted by 17β-hydroxysteroid dehydrogenases (17β-HSDs) into the highly potent 17β-estradiol (E2), which subsequently activates estrogen receptors (ER) to drive cellular proliferation and other physiological responses.[2][6]

This pathway's significance is profoundly amplified in post-menopausal states where circulating E2 levels are low, making the conversion of the plentiful E1S pool a primary driver of estrogenic activity in peripheral tissues.[6] Mouse models, therefore, are indispensable tools to dissect the pharmacokinetics of E1S, its conversion to active estrogens, and its downstream effects on hormone-responsive tissues and diseases, such as breast cancer.[9][10]

Caption: Intracellular activation of Estrone 3-Sulfate (E1S).

Pre-Clinical Study Design: A Self-Validating Framework

The integrity of any E1S in vivo study hinges on a meticulously planned experimental design. Each component should serve as an internal validation of the model's responsiveness and the compound's specific effects.

Animal Model Selection: The Causality of Choice

-

Ovariectomized (OVX) Mice: The standard and most critical step is the use of ovariectomized mice. This surgical removal of the ovaries eliminates the primary source of endogenous estrogens. This creates a low-estrogen environment, ensuring that the observed biological effects can be confidently attributed to the exogenous administration of E1S.[11][12] A sufficient convalescence period of 1-2 weeks post-surgery is essential to allow for the clearance of residual endogenous hormones.[12]

-

Immunocompromised Strains (e.g., Nude, SCID): When studying human-derived tissues, such as patient-derived xenografts (PDX) or cancer cell lines (e.g., MCF-7, T47D), immunocompromised mice are mandatory.[10][13] These strains lack a functional adaptive immune system, preventing the rejection of foreign human cells and allowing for tumor engraftment and growth.

Administration Route: Balancing Bioavailability and Stability

The chosen route of administration profoundly impacts the pharmacokinetic profile of E1S.[10]

| Administration Route | Rationale & Causality | Advantages | Disadvantages |

| Subcutaneous (s.c.) Infusion | Mimics a continuous physiological state by providing stable, long-term release. Ideal for efficacy studies where consistent exposure is paramount.[9] | Provides steady-state plasma concentrations. Reduces animal handling stress. | Requires surgical implantation of osmotic pumps. Potential for local tissue reaction. |

| Subcutaneous Pellets | A common method for sustained release of steroids.[11][12] | Simple to implant; long-lasting. | Can result in supraphysiological initial doses ("dose dumping") and has been associated with adverse effects like urine retention.[11][12] |

| Oral Gavage | Useful for assessing oral bioavailability and first-pass metabolism. | Precise dose administration. | Induces stress with repeated handling. Leads to sharp peaks and troughs in plasma concentration, which may not reflect physiological reality.[14] |

| Intravenous (i.v.) Injection | The gold standard for classic pharmacokinetic studies (e.g., clearance, volume of distribution).[14] | 100% bioavailability by definition. | Not suitable for long-term efficacy studies. Requires technical skill and causes stress. |

| In Drinking Water / Palatable Diet | A low-stress method for chronic administration. | Easy to administer; non-invasive. | Highly variable individual intake makes accurate dosing impossible.[12] |

Recommendation: For most efficacy studies aiming to assess the long-term impact of E1S, subcutaneous infusion via osmotic pumps is the superior method for achieving stable, physiologically relevant exposure.

Dosing and Controls: Ensuring Authoritative Conclusions

-

Dose Selection: A pilot dose-response study is strongly recommended. The goal is to identify a dose of E1S that results in a measurable biological effect (e.g., increased uterine weight, tumor growth) by conversion to E1 and E2, without inducing overt toxicity. Dosing can vary widely; for instance, studies in rats have shown that continuous infusion of E1S effectively stimulates tumor growth.[9]

-

Essential Control Groups:

-

Sham + Vehicle: Sham-operated (non-ovariectomized) mice receiving the vehicle to establish normal physiological benchmarks.

-

OVX + Vehicle: Ovariectomized mice receiving the vehicle. This is the primary negative control group to demonstrate the effects of estrogen deprivation.

-

OVX + E2 (Positive Control): Ovariectomized mice receiving 17β-estradiol. This group is critical to validate that the animal model (and any xenografts) is responsive to estrogenic stimulation.[9]

-

OVX + E1S (Test Group): The experimental group receiving Estrone 3-sulfate.

-

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a robust starting point and should be adapted to specific experimental needs and performed under institutionally approved animal care guidelines.

Protocol 1: Surgical Ovariectomy

-

Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or injectable ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal reflex.

-

Preparation: Shave the fur over the dorsal lumbar region. Aseptically prepare the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.

-

Incision: Make a single midline dorsal skin incision (~1 cm) caudal to the rib cage.

-

Locating the Ovary: Gently move the skin incision to one side of the spine to expose the underlying muscle wall. Make a small incision through the muscle to enter the peritoneal cavity. The ovary is typically embedded in a fat pad and located near the kidney.

-

Ligation and Removal: Gently exteriorize the ovary and uterine horn. Securely ligate the ovarian blood vessels and the cranial end of the uterine horn with absorbable suture material. Excise the ovary distal to the ligature.

-

Repeat: Return the uterine stump to the abdominal cavity. Repeat the procedure on the contralateral side through the same skin incision.

-

Closure: Close the muscle wall with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

-

Post-Operative Care: Administer post-operative analgesia as per veterinary guidelines. House mice individually and monitor for recovery. Allow a 14-day convalescence period for hormonal washout before initiating treatment.[12]

Protocol 2: E1S Administration via Osmotic Pump

-

Pump Preparation: Under sterile conditions, fill Alzet® osmotic pumps with the sterile-filtered E1S solution (vehicle, e.g., propylene glycol or saline) according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended time.

-

Surgical Implantation: Anesthetize the mouse as described above. Make a small subcutaneous pocket on the dorsum, away from the ovariectomy incision site.

-

Pump Insertion: Insert the primed osmotic pump, delivery portal first, into the subcutaneous pocket.

-

Closure: Close the incision with a wound clip.

-

Monitoring: Monitor the animal's recovery and check the incision site for any signs of inflammation.

Caption: General experimental workflow for an E1S in vivo mouse study.

Protocol 3: Blood and Tissue Collection

-

Blood Sampling: For pharmacokinetic analysis, collect ~50-100 µL of blood via submandibular or saphenous vein puncture at predetermined time points.[12]

-

Terminal Collection: At the study endpoint, collect a terminal blood sample via cardiac puncture under deep anesthesia.

-

Plasma Preparation: Dispense blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at ~2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.

-

Tissue Harvesting: Immediately following euthanasia, perform a necropsy. Carefully dissect target tissues (e.g., uterus, tumors). Blot tissues dry, record their wet weight (the uterine weight is a key biomarker of estrogenic activity), and either snap-freeze in liquid nitrogen or fix for histology.[11]

Analytical Quantification: The Gold Standard

Accurate quantification of E1S and its active metabolites is non-negotiable for interpreting results.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the authoritative method for steroid analysis.[15] It offers unparalleled specificity to distinguish between structurally similar steroids and the sensitivity to detect low pg/mL concentrations in plasma.[15][16] LC-MS/MS methods can be developed to simultaneously quantify E1S, E1, and E2 from a single sample.[17][18]

-

Immunoassays (ELISA/RIA): While commercially available, these methods can be prone to cross-reactivity, potentially leading to inaccurate measurements.[17][19] They may be suitable for high-throughput screening but confirmatory data should always be generated using LC-MS/MS.

Sample Preparation for LC-MS/MS: A robust sample preparation is key to removing plasma components that interfere with analysis.

-

Protein Precipitation: A simple method involving the addition of a solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Uses an organic solvent (e.g., diethyl ether) to extract steroids from the aqueous plasma.

-

Solid-Phase Extraction (SPE): A more selective method using a cartridge to bind and elute steroids, providing a cleaner sample.[20]

References

-

Santner, S. J., Santen, R. J., & Demers, L. M. (1990). Estrone sulfate stimulates growth of nitrosomethylurea-induced breast carcinoma in vivo in the rat. International Journal of Cancer, 46(1), 79–84. [Link]

-

Nozawa, T., Sugiura, S., Nakajima, M., Goto, J., & Tsuji, A. (2004). Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells. Journal of Pharmacology and Experimental Therapeutics, 309(2), 649–655. [Link]

-

Hidalgo Aragones, M. I., Purohit, A., Parish, D., Sahm, U. G., Pouton, C. W., & Reed, M. J. (1996). Pharmacokinetics of oestrone-3-O-sulphamate. The Journal of Steroid Biochemistry and Molecular Biology, 58(5-6), 611–617. [Link]

-

Biokom. (n.d.). Estrone-3-Sulfate equine ELISA. Retrieved from [Link]

-

Zappe, D., Geyer, J., Kania-Korwel, I., Fietz, D., Wirth, S., & Grosser, G. (2018). Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology, 9, 891. [Link]

-

National Center for Biotechnology Information. (n.d.). Estrone Sulfate. PubChem Compound Database. Retrieved from [Link]

-

Agilent Technologies. (2008). Determination of Estrone-3-Sulfate in Water at Sub-ppt Level by LC-(ESI-)-MS/MS. Retrieved from [Link]

-

Hübner, M., & Täuber, U. (1994). [Comparison of the relative bioavailability and pharmacokinetics of estrone after oral administration of esterified estrogens in a tablet formulation and an aqueous suspension]. Arzneimittel-Forschung, 44(8), 960–964. [Link]

-

Hsu, A., & Ho, M. H. (2018). Safe and Effective Method for Chronic 17β-Estradiol Administration to Mice. Journal of the American Association for Laboratory Animal Science, 57(4), 347–353. [Link]

-

Zierau, O., Jäpel, C., & Vollmer, G. (2012). Methods for long-term 17β-estradiol administration to mice. Journal of Pharmacological and Toxicological Methods, 66(1), 1–6. [Link]

-

Wikipedia. (n.d.). Testosterone. Retrieved from [Link]

-

Harvey, P. R., & Hobkirk, R. (1977). 16-Hydroxylation of estrone-3-sulfate and estrone in the guinea pig in vivo. Steroids, 30(1), 115–128. [Link]

-

Reproductive Health Diagnostics. (n.d.). Estrone Sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Estrone sulfate. Retrieved from [Link]

-

Dufour, P., Courtois, J., Seynaeve, Y., Peeters, S., Le Goff, C., Cavalier, E., & Ponthier, J. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. Research in Veterinary Science, 136, 343–350. [Link]

-

Eckert, A. M., & Jirik, F. R. (2012). Characterization of steroid sulfatase in the MC3T3-E1 mouse pre-osteoblastic cell line. Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 154–161. [Link]

-

Iwamura, K., et al. (2012). LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17β-estradiol and estrone 3-sulfate in human plasma. Journal of Chromatography B, 879(24), 2415-2421. [Link]

-

Nakajima, T., et al. (2009). A receptor-independent effect of estrone sulfate on the HERG channel. Life Sciences, 84(1-2), 14-19. [Link]

-

Hu, M., et al. (2018). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology, 9, 194. [Link]

-

Ponthier, J., et al. (2022). Evolution of 17-β-estradiol, estrone and estrone-sulfate concentrations in late pregnancy of different breeds of mares using Liquid Chromatography and Mass Spectrometry. Theriogenology, 190, 1-8. [Link]

-

Abot, A., et al. (2023). Comparison of Estetrol Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment. Biomedicines, 11(6), 1642. [Link]

-

Purohit, A., & Reed, M. J. (2002). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 23(3), 325–349. [Link]

-

Sam, A. A., et al. (2013). Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers. PLOS ONE, 8(9), e73641. [Link]

-

Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. ORBi (Open Repository and Bibliography), University of Liège. [Link]

-

Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The “Sulfatase Pathway” for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Journal of the Endocrine Society, 157(6), R145–R153. [Link]

-

U.S. Food and Drug Administration. (2018). Clinical Pharmacology and Biopharmaceutics Review(s) for Imvexxy (estradiol). Retrieved from [Link]

-

Zappe, D., et al. (2018). Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology, 9, 891. [Link]

-

Potter, B. V. L., & Reed, M. J. (2011). Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism. Molecular and Cellular Endocrinology, 340(2), 154-160. [Link]

Sources

- 1. immunotech.cz [immunotech.cz]

- 2. Estrone sulfate - Wikipedia [en.wikipedia.org]

- 3. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 5. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers | PLOS One [journals.plos.org]

- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. Estrone sulfate stimulates growth of nitrosomethylurea-induced breast carcinoma in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics of oestrone-3-O-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. orbi.uliege.be [orbi.uliege.be]

- 19. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]

- 20. agilent.com [agilent.com]

LC-MS/MS method for quantifying Estrone 3-sulfate in plasma.

Application Note: High-Sensitivity Quantification of Estrone 3-Sulfate in Human Plasma by LC-MS/MS

Abstract & Clinical Significance

Estrone 3-sulfate (E1S) is the most abundant circulating estrogen in the human body, acting as a critical reservoir for the formation of biologically active estradiol via the steroid sulfatase (STS) pathway. In drug development—particularly for hormone-dependent breast cancers—monitoring E1S is essential for evaluating the efficacy of STS inhibitors and Aromatase Inhibitors (AIs).

Analytical Challenge: Quantifying E1S is notoriously difficult due to:

-

High Polarity: The sulfate group makes E1S ionic and highly polar, complicating extraction using traditional Liquid-Liquid Extraction (LLE).

-

Source Fragmentation: The sulfate moiety is labile. Excessive thermal energy in the ion source can cause in-source fragmentation (loss of SO₃), converting E1S to Estrone (E1) prior to detection, leading to quantitative bias.

-

Sensitivity Requirements: Post-menopausal levels can drop below 100 pg/mL, requiring excellent signal-to-noise ratios.

This protocol details a robust LC-MS/MS method utilizing Polymeric Solid Phase Extraction (SPE) and Ammonium Fluoride mobile phase chemistry to achieve sub-ng/mL sensitivity.[1]

Method Development Logic (The "Why")

Ionization Strategy: Negative Mode & Fluoride Enhancement

E1S is a pre-charged anion. Positive ESI is ineffective. We utilize Negative Electrospray Ionization (ESI-) .[2][3]

-

The Innovation: Instead of standard ammonium acetate/hydroxide, we utilize 0.2 mM Ammonium Fluoride (NH₄F) in the aqueous mobile phase.

-

Mechanism: Fluoride ions (F⁻) facilitate efficient deprotonation and stabilize the anionic steroid signal in the gas phase, often providing a 2-5x signal enhancement compared to ammonium hydroxide [1].

Sample Preparation: Polymeric SPE vs. WAX

While Weak Anion Exchange (WAX) is theoretically attractive, it can be difficult to elute strong sulfates without harsh conditions. We employ Polymeric Reversed-Phase SPE (e.g., Strata-X or Oasis HLB).

-

Reasoning: The steroid backbone of E1S is sufficiently hydrophobic to retain on polymeric sorbents even when the sulfate is ionized. This allows for an aggressive organic wash (up to 30-40% methanol) to remove matrix interferences before elution, ensuring a cleaner baseline than protein precipitation alone.

Chromatography

A standard C18 column is sufficient, but we employ a Core-Shell C18 particle to maximize peak capacity and separate E1S from isobaric interferences.

Experimental Protocol

Materials & Reagents[4]

-

Standard: Estrone 3-sulfate sodium salt.

-

Internal Standard (IS): Estrone-3-sulfate-d4 (E1S-d4) or 13C4.

-

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.

-

Mobile Phase B: Methanol (LC-MS Grade).

-

SPE Cartridges: Polymeric RP (30 mg / 1 mL).

Sample Preparation Workflow

Step 1: Pre-treatment [4]

-

Thaw plasma at room temperature.

-

Aliquot 200 µL of plasma into a clean tube.

-

Add 20 µL of Internal Standard working solution (5 ng/mL).

-

Add 200 µL of 1% Formic Acid in water (to disrupt protein binding and acidify matrix). Vortex for 30 sec.

Step 2: Solid Phase Extraction (Polymeric RP)

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Apply the entire pre-treated sample. Gravity flow or low vacuum.

-

Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

-

Wash 2: 1 mL 30% Methanol in Water (Critical Step: Removes phospholipids/neutrals without eluting E1S).

-

Elute: 2 x 400 µL Methanol.

-

Evaporation: Dry under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.[5]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent Poroshell.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 10 µL.

-

Gradient:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

4.0 min: 95% B

-

5.5 min: 95% B[4]

-

5.6 min: 20% B

-

7.5 min: Stop

-

Mass Spectrometry (Sciex Triple Quad 6500+ or Agilent 6495 equivalent):

-

Source: Turbo V (ESI-).

-

Curtain Gas: 30 psi.

-

Temp (TEM): 450°C (Note: Keep lower than typical 550°C to prevent in-source fragmentation).

-

IonSpray Voltage: -4500 V.[6]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| E1S | 349.1 | 269.2 | 50 | -28 | Quantifier (Specific) |

| E1S | 349.1 | 97.0 | 50 | -60 | Qualifier (Sensitive) |

| E1S-d4 | 353.1 | 273.2 | 50 | -28 | Internal Standard |

Expert Note: The 349->97 transition (HSO₄⁻) is often more intense but has higher background noise. The 349->269 (loss of SO₃) is preferred for quantification in complex plasma matrices due to higher specificity [2].

Workflow Visualization

Figure 1: Optimized Polymeric SPE workflow for extracting Estrone 3-sulfate from plasma while removing phospholipid interferences.

Validation & Performance Metrics

Typical performance characteristics based on optimized conditions.

| Parameter | Result | Notes |

| Linearity Range | 0.05 – 100 ng/mL | R² > 0.995 (1/x² weighting) |

| LLOQ | 50 pg/mL | S/N > 10, CV < 20% |

| Recovery | 85 - 95% | Consistent across varying lots of plasma |

| Matrix Effect | < 15% suppression | Minimized by the 30% MeOH wash step |

| Precision (Inter-day) | < 8.5% | At LQC, MQC, and HQC levels |

Troubleshooting "The Scientist's Notebook"

Issue: High Signal for Estrone (E1) in the E1S channel.

-